molecular formula C16H12N2O B2816902 7,12-Dihydroisoquinolino[2,3-a]quinazolin-5-one CAS No. 124831-97-6

7,12-Dihydroisoquinolino[2,3-a]quinazolin-5-one

Cat. No.: B2816902
CAS No.: 124831-97-6
M. Wt: 248.285
InChI Key: RCJXSFGOJQQFRA-UHFFFAOYSA-N
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Description

7,12-Dihydroisoquinolino[2,3-a]quinazolin-5-one is a heterocyclic compound that belongs to the class of isoquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,12-Dihydroisoquinolino[2,3-a]quinazolin-5-one typically involves the alkylation of isoquinoline derivatives. The alkylation can proceed at different positions depending on the type of alkylating agent and reaction conditions. For instance, alkylation at the nitrogen (N) or carbon © positions can occur in the presence of a base . Additionally, the reaction with o-xylylene dibromide can lead to the formation of spiro compounds or other heterocyclic systems .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using high-boiling solvents and controlled reaction conditions to ensure the desired product yield and purity .

Chemical Reactions Analysis

Types of Reactions: 7,12-Dihydroisoquinolino[2,3-a]quinazolin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7,12-Dihydroisoquinolino[2,3-a]quinazolin-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7,12-Dihydroisoquinolino[2,3-a]quinazolin-5-one involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates and products that interact with biological molecules . Specific molecular targets and pathways are still under investigation.

Properties

IUPAC Name

7,12-dihydroisoquinolino[2,3-a]quinazolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O/c19-16-13-7-3-4-8-14(13)18-10-12-6-2-1-5-11(12)9-15(18)17-16/h1-8H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJXSFGOJQQFRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN3C1=NC(=O)C4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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